REACTION_CXSMILES
|
[I-].[NH2:2][N+:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[C:15]([O:20][CH2:21][CH3:22])(=[O:19])[C:16]#[C:17][CH3:18]>CN(C=O)C>[CH3:18][C:17]1[C:16]([C:15]([O:20][CH2:21][CH3:22])=[O:19])=[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][N:3]2[N:2]=1 |f:0.1,2.3.4|
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Name
|
|
Quantity
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19 g
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Type
|
reactant
|
Smiles
|
[I-].N[N+]1=CC=CC=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)(=O)OCC
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Type
|
CUSTOM
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Details
|
the reaction stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The DMF was removed by rotary evaporation
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Type
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CUSTOM
|
Details
|
water (200 ml), partitioned
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Type
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EXTRACTION
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Details
|
the aqueous phase extracted with 2×150 ml EtOAc
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Type
|
WASH
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Details
|
The combined organics were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=NN2C(C=CC=C2)=C1C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |